

Tiafenacil: A Technical Guide to its Chemical Structure, Synthesis, and Mode of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiafenacil is a potent, non-selective herbicide belonging to the pyrimidinedione class of protoporphyrinogen oxidase (PPO) inhibitors. This technical guide provides a comprehensive overview of its chemical structure, a detailed, step-by-step synthesis protocol, and an in-depth look at its mechanism of action. All quantitative data is presented in clear, tabular format, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for research and development professionals.

Chemical Structure and Properties

Tiafenacil is a complex molecule featuring a uracil-based core, a trifluoromethyl group, a chlorofluorophenyl moiety, and a β -alanine-derived side chain with a thioether linkage.[1] This intricate structure is crucial for its high affinity and inhibitory action on the target enzyme.



Property	Value	Source
IUPAC Name	methyl 3-[[2-[[2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluorophenyl]thio]-1-oxopropyl]amino]propanoate	[2][3]
CAS Number	1220411-29-9	[4]
Molecular Formula	C19H18CIF4N3O5S	[4]
Molecular Weight	511.87 g/mol	_
Appearance	White to off-white solid	_
Solubility	Soluble in DMSO and ethanol	_

Synthesis of Tiafenacil

The synthesis of **tiafenacil** is a multi-step process that involves the construction of the core pyrimidinedione ring, followed by the sequential addition of the various functional groups. The following is a representative synthetic scheme based on patent literature.

Experimental Protocols

Step 1: Synthesis of 1-(2-Chloro-4-fluoro-5-aminophenyl)-3-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-2,6-dione

A mixture of 2-chloro-4-fluoro-5-nitroaniline, methyl 3-amino-4,4,4-trifluorocrotonate, and a suitable base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated to afford the nitrophenyl-pyrimidinedione intermediate. Subsequent reduction of the nitro group, typically using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid), yields the desired aminophenyl-pyrimidinedione.

Step 2: Synthesis of methyl 3-((2-chloropropanoyl)amino)propanoate



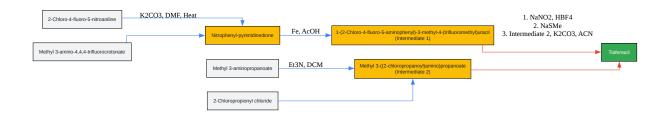
Methyl 3-aminopropanoate is reacted with 2-chloropropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane at a low temperature to yield the corresponding amide.

Step 3: Synthesis of Tiafenacil

The aminophenyl-pyrimidinedione from Step 1 is diazotized using sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid) at low temperatures. The resulting diazonium salt is then reacted with the product from Step 2 in the presence of a sulfur source, such as sodium thiomethoxide, to introduce the thioether linkage. The final step involves the coupling of the resulting thiol with the chloro-amide from Step 2, typically in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile, to afford **tiafenacil**.

Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthetic Workflow



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A simplified workflow for the synthesis of **Tiafenacil**.





Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Tiafenacil exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

Signaling Pathway of PPO Inhibition

Inhibition of PPO by **tiafenacil** leads to the accumulation of protoporphyrinogen IX (Proto IX-gen) in the plant cells. This accumulated Proto IX-gen leaks from the chloroplast and is rapidly oxidized by light to protoporphyrin IX (Proto IX) in the cytoplasm. Proto IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen ($^{1}O_{2}$). This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.





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